5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 7-fluoro-5-oxo-8-(4-(2-propenyl)-1-piperazinyl)-
Description
The compound 5H-thiazolo(3,2-a)quinoline-4-carboxylic acid, 7-fluoro-5-oxo-8-(4-(2-propenyl)-1-piperazinyl)- is a structurally complex heterocyclic molecule featuring a fused thiazoloquinoline core. Key structural elements include:
- A 7-fluoro substituent, common in quinolone antibiotics for enhancing DNA gyrase inhibition.
- A 4-carboxylic acid moiety, critical for binding to bacterial enzymes.
- An 8-(4-(2-propenyl)-1-piperazinyl) side chain, which may improve pharmacokinetic properties (e.g., solubility, bioavailability) .
This compound belongs to the broader class of thiazolo-fused quinolines, which are pharmacologically significant due to their antimicrobial, antitumor, and antitubercular activities.
Properties
CAS No. |
84339-01-5 |
|---|---|
Molecular Formula |
C19H18FN3O3S |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
7-fluoro-5-oxo-8-(4-prop-2-enylpiperazin-1-yl)-[1,3]thiazolo[3,2-a]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H18FN3O3S/c1-2-3-21-4-6-22(7-5-21)15-11-14-12(10-13(15)20)17(24)16(19(25)26)18-23(14)8-9-27-18/h2,8-11H,1,3-7H2,(H,25,26) |
InChI Key |
SUBVLGCDFUMPDA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CCN(CC1)C2=C(C=C3C(=C2)N4C=CSC4=C(C3=O)C(=O)O)F |
Origin of Product |
United States |
Biological Activity
The compound 5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 7-fluoro-5-oxo-8-(4-(2-propenyl)-1-piperazinyl) is a member of the thiazoloquinoline family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its antibacterial and antimycobacterial properties.
Synthesis
The synthesis of thiazoloquinoline derivatives typically involves multi-step reactions starting from simple precursors. For instance, several derivatives have been synthesized from 2,4-dichlorobenzoic acid and 2,4-dichloro-5-fluoroacetophenone. The resulting compounds are then evaluated for their biological activities through various assays.
Antibacterial Activity
Numerous studies have reported the antibacterial activity of thiazoloquinoline derivatives against various bacterial strains. Notably:
- Compound 10q demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) of 0.08 μM against Mycobacterium tuberculosis (MTB) and multi-drug resistant strains (MDR-TB), making it over 4.5 times more potent than isoniazid .
- Other derivatives showed varying degrees of activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. For example, certain compounds exhibited strong inhibition against these pathogens with MIC values indicating effective antibacterial properties .
Cytotoxicity Studies
Cytotoxicity assessments conducted using the MTT assay on mouse macrophage cell lines (RAW 264.7) indicated that some compounds had low cytotoxicity. For instance:
- Compounds with IC50 values around 56.8 μg/mL showed comparable safety profiles to established antibiotics like ampicillin and gentamicin . This suggests that these compounds could be further developed as safe antibacterial agents.
Case Studies
A selection of studies highlights the promising biological activities of thiazoloquinoline derivatives:
- Study on Antimycobacterial Activities :
- Phototoxic Evaluation :
Data Tables
| Compound | MIC (μM) against MTB | IC50 (μg/mL) in RAW 264.7 | Activity Against Other Bacteria |
|---|---|---|---|
| 10q | 0.08 | 56.8 | Active against S. aureus, E. coli |
| 5a | Varies | 98.2 | Moderate activity against B. subtilis |
| 5b | Varies | Similar to ampicillin | Weak against P. aeruginosa |
Scientific Research Applications
Antimycobacterial Activity
Research has highlighted the compound's significant antimycobacterial properties. A study synthesized various derivatives of this compound and evaluated their effectiveness against Mycobacterium tuberculosis (MTB) and multi-drug resistant strains (MDR-TB). Among these derivatives, one compound demonstrated an MIC (minimum inhibitory concentration) of against both MTB and MDR-TB, making it considerably more potent than isoniazid .
Antibacterial Properties
The compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it has shown effectiveness against resistant strains such as Staphylococcus aureus and Escherichia coli. Its unique structure allows it to act on dormant bacteria, which are typically more challenging to eliminate .
Case Study 1: Synthesis and Evaluation
A comprehensive study synthesized thirty-four novel derivatives of 5H-thiazolo(3,2-a)quinoline-4-carboxylic acid. These were tested for their antimycobacterial activities against various strains of MTB. The most active derivative reduced bacterial load significantly in in vivo models .
| Compound | MIC (μM) | Activity Against |
|---|---|---|
| 10q | 0.08 | MTB |
| <0.08 | MDR-TB |
Case Study 2: Antibacterial Spectrum
In another study focusing on antibacterial activity, derivatives were tested against several bacterial strains, including those resistant to common antibiotics. The results indicated that compounds derived from this thiazoloquinoline structure exhibited strong bactericidal activity with minimal toxicity .
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
| Mycobacterium smegmatis | High |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations: Thiazoloquinoline vs. Thiazolopyrimidine
The target compound’s thiazolo(3,2-a)quinoline core differs from thiazolo(3,2-a)pyrimidine derivatives (e.g., compounds in Cai et al. ) in ring size and electronic properties:
- Quinoline Core: A larger, planar aromatic system that enhances DNA intercalation, mimicking fluoroquinolones like ciprofloxacin.
- Pyrimidine Core : Smaller and less planar, favoring interactions with enzymes like CDC25B phosphatase or metabotropic glutamate receptors .
Bioactivity Implications :
- Thiazoloquinolines (e.g., Dinakaran et al.’s derivatives) exhibit MIC values of 1–8 µg/mL against Staphylococcus aureus and Escherichia coli, superior to thiazolopyrimidines (MIC: 16–64 µg/mL) .
- Thiazolopyrimidines show broader activity against Mycobacterium tuberculosis (IC₅₀: 2–12 µg/mL) , suggesting core-dependent target specificity.
Substituent Effects
- 7-Fluoro Group : Present in both the target compound and Segawa et al.’s derivatives , this substituent enhances DNA gyrase binding by increasing electronegativity.
- Segawa et al. (1992): Electron-withdrawing groups (e.g., halogens) at position 8 improved activity against Gram-negative bacteria, while bulkier groups reduced potency . Dinakaran et al. (2008): 8-Cyclopropyl derivatives showed 4-fold higher activity than 8-methyl analogs, highlighting the role of steric and electronic tuning .
Piperazinyl Side Chains
The 4-(2-propenyl)-1-piperazinyl side chain in the target compound is structurally distinct from piperazine derivatives in delta opioid agonists (e.g., BW373U86 ). However, shared synthetic challenges include:
Key Research Findings and Data Tables
Table 1: Antimicrobial Activity of Select Thiazoloquinolines vs. Thiazolopyrimidines
Q & A
Q. What are the key synthetic pathways for introducing the 4-(2-propenyl)-1-piperazinyl substituent into the thiazoloquinoline scaffold?
The synthesis typically involves nucleophilic substitution at the C-8 position of the thiazoloquinoline core. Segawa et al. (1992) demonstrated that introducing piperazine derivatives via SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., K₂CO₃ in DMF) achieves moderate yields (45–60%) . Optimization requires controlled temperature (80–100°C) and stoichiometric excess of the piperazine derivative to compensate for steric hindrance from the allyl (2-propenyl) group .
Q. How does fluorine substitution at C-7 influence the compound’s bioactivity?
Fluorine at C-7 enhances electronegativity, improving membrane permeability and target binding. Dinakaran et al. (2008) observed that 7-fluoro derivatives exhibit 2–4× higher antimicrobial activity against S. aureus compared to non-fluorinated analogs, attributed to increased hydrogen bonding with bacterial DNA gyrase . However, phototoxic evaluation revealed that fluorine substitution correlates with elevated ROS generation under UV light, necessitating controlled in vitro assay conditions .
Q. What experimental parameters are critical for assessing antimicrobial activity in thiazoloquinoline derivatives?
Standard protocols include:
- Minimum Inhibitory Concentration (MIC) : Tested via broth microdilution (CLSI guidelines) against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) strains .
- Time-kill kinetics : Evaluated at 2× MIC to determine bactericidal vs. bacteriostatic effects .
- Cytotoxicity : Parallel testing on mammalian cell lines (e.g., HEK-293) to assess selectivity indices (IC₅₀/MIC ratios >10 indicate safety margins) .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound with improved yield and purity?
A 2³ factorial design (temperature, reagent ratio, solvent polarity) identifies dominant factors. For example, Kazuno et al. (1992) found that increasing DMF volume from 5 mL to 10 mL (solvent polarity) improved yield by 15% while reducing byproducts (validated via HPLC purity >95%) . Response surface modeling (RSM) further refines interactions between variables, such as the non-linear relationship between temperature and allyl-piperazine decomposition .
Q. What computational strategies address contradictions in structure-activity relationships (SAR) for thiazoloquinoline analogs?
Molecular docking (e.g., AutoDock Vina) and MD simulations resolve SAR discrepancies. For instance, Koga et al. (1980) reported that the allyl group in 4-(2-propenyl)-piperazine induces conformational flexibility, altering binding affinity to E. coli gyrase by 1.2 kcal/mol compared to rigid analogs . QSAR models incorporating Hammett constants (σ) for substituents at C-8 predict bioactivity trends with R² >0.85 .
Q. How do heterogeneous reaction conditions impact the scalability of this compound’s synthesis?
Pilot-scale studies reveal challenges in mixing efficiency and heat transfer. Segawa et al. (1992) noted that transitioning from batch to flow chemistry (microreactors) reduced reaction time by 40% and improved yield reproducibility (±3% vs. ±10% in batch) . Membrane separation technologies (e.g., nanofiltration) are critical for isolating the product from high-molecular-weight byproducts (>500 Da) .
Q. What methodologies validate the role of ROS generation in the compound’s phototoxicity?
- Fluorescence assays : DCFH-DA probe quantifies ROS levels in keratinocytes (HaCaT cells) exposed to UV-A (320–400 nm) .
- Electron paramagnetic resonance (EPR) : Detects singlet oxygen (¹O₂) and hydroxyl radicals (•OH) using spin traps like TEMPO .
- Mitochondrial membrane potential (ΔΨm) assays : JC-1 staining confirms ROS-induced apoptosis, with EC₅₀ values <50 μM indicating high phototoxic risk .
Methodological Guidance
Q. How to design a robust SAR study for derivatives with variable piperazinyl substituents?
- Variable selection : Prioritize substituents with diverse electronic (e.g., -OCH₃, -NO₂) and steric (e.g., cyclopropyl, tert-butyl) properties .
- Data normalization : Express activity as Δlog(MIC) relative to a baseline (e.g., unsubstituted piperazine) to control for batch variability .
- Multivariate analysis : PCA (principal component analysis) identifies clusters of substituents with similar bioactivity profiles .
Q. What statistical approaches reconcile conflicting data on solubility and bioavailability?
- ANOVA with post-hoc Tukey test : Identifies significant differences (p<0.05) in solubility across pH gradients (1.2–7.4) .
- Partial least squares (PLS) regression : Correlates logP, polar surface area, and H-bond donors with bioavailability (e.g., AUC₀–24h in rat models) .
Tables
Table 1. Key Synthetic Parameters and Outcomes
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–100°C | >60% yield above 90°C |
| Piperazine:Core Ratio | 1.5:1 | Reduces unreacted core by 30% |
| Solvent (DMF) Volume | 10 mL | Purity >95% via HPLC |
Table 2. Bioactivity vs. Structural Features
| Substituent at C-8 | MIC (S. aureus) | ROS Generation (RFU) |
|---|---|---|
| 4-(2-propenyl)-piperazinyl | 2.5 μg/mL | 450 ± 30 |
| 4-methyl-piperazinyl | 5.0 μg/mL | 220 ± 20 |
| Unsubstituted piperazine | 10.0 μg/mL | 150 ± 15 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
